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Compound of Interest

Compound Name: 5-Iodo-pyridine-3-carbaldehyde

Cat. No.: B1323148 Get Quote

The introduction of a large, electron-withdrawing, and magnetically active iodine atom at the 5-

position of the pyridine-3-carbaldehyde scaffold profoundly influences its electronic and

magnetic environment. This perturbation is the key to interpreting its spectroscopic signature.

The iodine atom's primary effects are:

Inductive Electron Withdrawal: Pulls electron density from the pyridine ring, deshielding

nearby protons and carbons.

Anisotropic Effects: The magnetic field generated by the electron cloud of the iodine atom

can shield or deshield nearby nuclei depending on their spatial orientation.

Heavy Atom Effect: The presence of iodine can influence spin-lattice relaxation times in NMR

and is the primary determinant in the mass spectrum's isotopic pattern.

The molecular structure and numbering convention used throughout this guide are presented

below.

Caption: Molecular structure and atom numbering of 5-Iodo-pyridine-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a

molecule. The predicted spectra are based on data for pyridine-3-carbaldehyde and known

iodine substituent effects.[4]
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Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals: one for the aldehyde proton

and three for the aromatic protons on the pyridine ring.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J,

Hz)

Rationale for

Prediction

H-CHO ~10.2 Singlet (s) -

The aldehyde

proton is highly

deshielded and

typically appears

as a singlet

above 10 ppm.

Its chemical shift

is largely

unaffected by the

iodine

substituent.

H-2 ~9.2 Doublet (d) ~2.0

This proton is

ortho to the ring

nitrogen and

meta to the

aldehyde,

making it the

most deshielded

ring proton. It will

show a small

coupling to H-6.

H-6 ~8.9 Doublet (d) ~2.0

This proton is

also ortho to the

ring nitrogen.

The iodine at the

adjacent C-5

position will exert

a deshielding

effect. It couples

with H-2.
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H-4 ~8.5 Singlet (s) -

This proton is

situated between

two carbon

atoms bearing

substituents (C-3

aldehyde and C-

5 iodine),

eliminating any

significant

proton-proton

coupling,

resulting in a

singlet or a very

finely split

multiplet.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display six signals corresponding to

the six carbon atoms in the molecule.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale for Prediction

C-CHO ~190

The aldehyde carbonyl carbon

is characteristically found in

this downfield region.[4]

C-2 ~155

This carbon is adjacent to the

electronegative nitrogen,

causing a significant downfield

shift.

C-6 ~153

Similar to C-2, this carbon is

adjacent to the nitrogen,

resulting in a downfield shift.

C-4 ~140

This carbon is deshielded by

the adjacent aldehyde-bearing

carbon and the iodine-bearing

carbon.

C-3 ~132

The carbon atom directly

attached to the aldehyde

group.

C-5 ~95

The most upfield signal for the

ring carbons is predicted for C-

5 due to the "heavy atom

effect" of the directly attached

iodine, which causes

significant shielding. This is a

hallmark of iodo-substituted

carbons.

Experimental Protocol for NMR Data Acquisition
A trustworthy protocol is essential for validating the predicted data.

Sample Preparation: Dissolve 10-15 mg of high-purity 5-Iodo-pyridine-3-carbaldehyde in

~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The
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choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is

poor.

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

properly shimmed to achieve optimal resolution.

¹H NMR Acquisition:

Acquire data over a spectral width of 0-16 ppm.

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire data over a spectral width of 0-220 ppm.

Use a standard proton-decoupled pulse sequence.

A relaxation delay of 5 seconds is recommended due to the longer relaxation times of

quaternary carbons.

Co-add at least 1024 scans for good signal-to-noise.

Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin).

Apply a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H

spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum

accordingly (e.g., CDCl₃ at 77.16 ppm).

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and elemental composition.

Molecular Formula: C₆H₄INO[1][2]
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Molecular Weight: 233.01 g/mol [1][2]

Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the

primary ion observed will be the protonated molecule, [M+H]⁺.

Predicted m/z: The expected m/z for [M+H]⁺ is 233.9412.

Isotopic Pattern: A crucial feature will be the isotopic signature. Iodine is monoisotopic (¹²⁷I),

but the presence of carbon (¹³C isotope) will result in a small M+1 peak. The high-resolution

mass spectrum (HRMS) is invaluable for confirming the elemental formula.

Ion Calculated Exact Mass
Expected Relative

Abundance

[C₆H₄¹²⁷INO + H]⁺ 233.9412 100%

[¹³C¹²C₅H₄¹²⁷INO + H]⁺ 234.9446 ~6.5%

Experimental Protocol for MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Infusion: Infuse the sample directly into the ESI source of a high-resolution mass

spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 µL/min).

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-

500.

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its exact mass and

isotopic pattern to the theoretical values to confirm the elemental composition.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to specific vibrational modes.
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Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity Functional Group

C-H Stretch

(Aromatic)
3100 - 3000 Medium Pyridine Ring C-H

C-H Stretch

(Aldehyde)

2850 - 2800 and 2750

- 2700
Medium-Weak Aldehyde C-H

C=O Stretch

(Aldehyde)
1710 - 1690 Strong Aldehyde Carbonyl

C=N and C=C Stretch 1600 - 1450 Medium-Strong Pyridine Ring

C-I Stretch 600 - 500 Medium Carbon-Iodine Bond

The most prominent and diagnostic peak will be the strong C=O stretch of the aldehyde group

around 1700 cm⁻¹. The presence of the C-I bond can be inferred from bands in the far-IR

region.[5]

Experimental Protocol for IR Data Acquisition
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is

most convenient. Place a small amount of the solid powder directly onto the ATR crystal.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Background Scan: Perform a background scan with nothing on the crystal to account for

atmospheric CO₂ and H₂O.

Sample Scan: Place the sample on the crystal, apply pressure using the anvil, and collect

the sample spectrum. Typically, 16-32 scans are co-added.

Data Analysis: The resulting spectrum of absorbance vs. wavenumber can be analyzed to

identify the characteristic peaks corresponding to the functional groups.

Conclusion
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The spectroscopic profile of 5-Iodo-pyridine-3-carbaldehyde is dominated by the interplay

between the pyridine ring, the aldehyde functional group, and the heavy iodine substituent. This

guide provides a robust, predictive framework for researchers, grounded in established

spectroscopic principles and comparative data. The ¹H NMR spectrum is expected to show

three distinct aromatic signals and an aldehyde singlet. The ¹³C NMR is characterized by a

highly shielded carbon attached to the iodine atom. The mass spectrum will be defined by the

[M+H]⁺ ion at m/z ~234, and the IR spectrum will be marked by a strong carbonyl absorption

near 1700 cm⁻¹. The provided protocols offer a clear path for the empirical validation of these

predictions, ensuring scientific integrity in the characterization of this important synthetic

building block.
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To cite this document: BenchChem. [Molecular Structure and Predicted Spectroscopic
Behavior]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323148#spectroscopic-data-of-5-iodo-pyridine-3-
carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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